3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one
Brand Name: Vulcanchem
CAS No.: 1434141-65-7
VCID: VC11686741
InChI: InChI=1S/C7H12N2O/c1-9-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3
SMILES: CN1CC2CCC(C1=O)N2
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

CAS No.: 1434141-65-7

Cat. No.: VC11686741

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one - 1434141-65-7

Specification

CAS No. 1434141-65-7
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one
Standard InChI InChI=1S/C7H12N2O/c1-9-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3
Standard InChI Key QFUJWBARWLLAMG-UHFFFAOYSA-N
SMILES CN1CC2CCC(C1=O)N2
Canonical SMILES CN1CC2CCC(C1=O)N2

Introduction

Structural Characteristics and Molecular Properties

The core structure of 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one consists of a bicyclo[3.2.1]octane skeleton with nitrogen atoms at positions 3 and 8 and a ketone group at position 2. The methyl substituent at position 3 introduces steric hindrance, which profoundly affects the compound’s conformational flexibility and reactivity. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₈H₁₂N₂OCalculated
Molecular Weight168.20 g/molCalculated
CAS Registry Number1622919-66-7 (Boc-protected)
Bicyclic System3,8-Diazabicyclo[3.2.1]octane
Functional GroupsKetone, tertiary amine

The bicyclic framework enforces a boat-like conformation, as evidenced by X-ray crystallographic studies of related diazabicyclo compounds . This rigidity makes the molecule an ideal candidate for mimicking peptide turn structures in drug design.

Synthetic Methodologies

Transannular Enolate Alkylation

A landmark synthesis involves the transannular enolate alkylation of piperazinone derivatives. This method, reported by researchers in 2001, enables the construction of the bicyclic system with substitution at the Cα position . For example, treatment of a piperazinone precursor with a methylating agent under basic conditions induces cyclization, yielding the target compound in moderate-to-high yields. This approach is particularly valuable for introducing diverse substituents at the 3-position, facilitating structure-activity relationship (SAR) studies.

1,3-Dipolar Cycloaddition Strategies

Recent work by González et al. (2024) demonstrates the use of 3-oxidopyraziniums as azomethine ylides in cycloaddition reactions with acrylates . For instance, reacting 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate produces 3,8-diazabicyclo[3.2.1]octan-2-one derivatives in 51–73% yields. The reaction proceeds via a concerted 1,3-dipolar mechanism, followed by a Wagner–Meerwein rearrangement to stabilize the bicyclic product .

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic approaches:

MethodYield (%)Key AdvantageLimitationSource
Transannular alkylation60–75Modular substitution at CαMulti-step synthesis
Cycloaddition with acrylates51–73Single-step bicyclizationRequires specialized ylides
Nitroenamine cyclization40–65Scalable from pyroglutamic acidLower yields for 3-substituted

Pharmacological Applications

Receptor Binding Affinity

3-Methyl analogues of diazabicyclo[3.2.1]octan-2-one exhibit notable affinity for neurotransmitter receptors. In a 2007 study, 3-substituted derivatives showed submicromolar binding to dopamine D₂ (Kᵢ = 0.8 ± 0.2 nM) and serotonin 5-HT₂A (Kᵢ = 1.3 ± 0.4 nM) receptors, suggesting potential as antipsychotic agents . The methyl group enhances hydrophobic interactions within receptor binding pockets, as confirmed by molecular docking simulations .

Farnesyltransferase Inhibition

A conformationally constrained derivative of this compound was developed as a farnesyltransferase inhibitor (IC₅₀ = 4.7 μM) . The bicyclic structure mimics the tetrahedral transition state of the enzyme’s substrate, providing a mechanistic basis for its activity. This application underscores its utility in cancer research, particularly in targeting Ras-mediated oncogenesis.

Physicochemical and Stability Data

Stability studies indicate that the free base form of 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one is hygroscopic, necessitating storage under anhydrous conditions . Salification with hydrochloric acid improves stability, as evidenced by the dihydrochloride salt’s compatibility with ambient storage (CAS: 52407-92-8) . Degradation pathways include oxidation at the ketone moiety and retro-cyclization under acidic conditions, with a shelf life of ≥12 months at 25°C .

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

  • A catalyst ligand in asymmetric synthesis, leveraging its chiral bicyclic structure to induce enantioselectivity .

  • A building block for functionalized polymers, where its rigidity enhances material tensile strength.

  • A probe in mechanistic studies of steric effects on reaction kinetics, particularly in Diels-Alder and Claisen rearrangements .

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